6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride 6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 882865-05-6
VCID: VC16028567
InChI: InChI=1S/C14H15ClN2S.2ClH/c15-10-1-2-13-12(9-10)14(5-8-17-13)18-11-3-6-16-7-4-11;;/h1-2,5,8-9,11,16H,3-4,6-7H2;2*1H
SMILES:
Molecular Formula: C14H17Cl3N2S
Molecular Weight: 351.7 g/mol

6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride

CAS No.: 882865-05-6

Cat. No.: VC16028567

Molecular Formula: C14H17Cl3N2S

Molecular Weight: 351.7 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride - 882865-05-6

Specification

CAS No. 882865-05-6
Molecular Formula C14H17Cl3N2S
Molecular Weight 351.7 g/mol
IUPAC Name 6-chloro-4-piperidin-4-ylsulfanylquinoline;dihydrochloride
Standard InChI InChI=1S/C14H15ClN2S.2ClH/c15-10-1-2-13-12(9-10)14(5-8-17-13)18-11-3-6-16-7-4-11;;/h1-2,5,8-9,11,16H,3-4,6-7H2;2*1H
Standard InChI Key HIWXQHWNJBHNER-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1SC2=C3C=C(C=CC3=NC=C2)Cl.Cl.Cl

Introduction

6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride is a chemical compound with the molecular formula C14H17Cl3N2S2. It is identified by the CAS number 882865-05-6 and the European Community (EC) number 669-077-1 . This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in pharmaceuticals and other fields.

Safety and Hazards

6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Handling this compound requires appropriate protective equipment and precautions.

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Synthesis and Applications

While specific synthesis methods for 6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride are not detailed in the available literature, quinoline derivatives are generally synthesized through various organic reactions involving the formation of the quinoline ring and subsequent modification. These compounds are often explored for their potential biological activities, including antimicrobial, antimalarial, and anticancer properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator